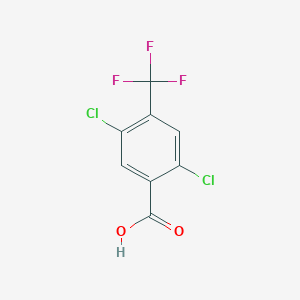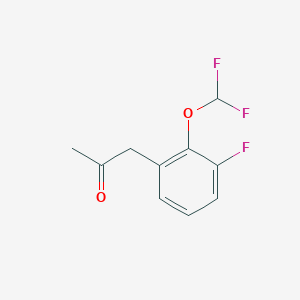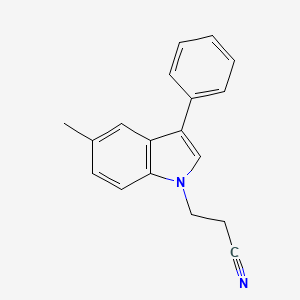
3,6-Dichloro-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O2 and a molecular weight of 259.01 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-(trifluoromethyl)benzoic acid typically involves the chlorination of 4-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous flow systems to ensure consistent quality and efficiency. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,6-Dichloro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)benzoic acid
- 2,6-Dichlorobenzoic acid
- 3,5-Dichloro-4-(trifluoromethyl)benzoic acid
Comparison: 3,6-Dichloro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to 4-(trifluoromethyl)benzoic acid, the additional chlorine atoms enhance its electrophilicity and reactivity in substitution reactions. Similarly, the trifluoromethyl group increases its lipophilicity and stability compared to 2,6-dichlorobenzoic acid .
Propriétés
Formule moléculaire |
C8H3Cl2F3O2 |
|---|---|
Poids moléculaire |
259.01 g/mol |
Nom IUPAC |
2,5-dichloro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15) |
Clé InChI |
LSSFGRYSIFJIRB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)C(F)(F)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)



![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)




